N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with a biphenyl group, a hydroxypropyl group, and a methyl-imidazole-sulfonamide group. These groups are common in various organic compounds and can contribute to a wide range of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The biphenyl group would likely form the core of the molecule, with the hydroxypropyl and methyl-imidazole-sulfonamide groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present and their arrangement. The biphenyl group is generally quite stable, but the hydroxypropyl and methyl-imidazole-sulfonamide groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis plays a crucial role in drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA receptor potentiators. A study demonstrated the use of Actinoplanes missouriensis to produce mammalian metabolites of a related biaryl-bis-sulfonamide, allowing for the isolation and structural characterization of several metabolites via nuclear magnetic resonance spectroscopy. This microbial-based biocatalytic system provides a novel approach to generate substantial quantities of drug metabolites, facilitating the detailed study of their pharmacokinetics and metabolism in clinical investigations (Zmijewski et al., 2006).
Novel Synthetic Pathways
The development of novel synthetic pathways for the preparation of heterocyclic sulfonamides represents another significant application in scientific research. For instance, the reaction of 2-aminopyridines or 2-aminothiazole with specific arensulfonamides leads to N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a method for synthesizing target heterocyclic compounds. This one-pot synthesis approach highlights the versatility and potential of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide in generating pharmacologically relevant molecules (Rozentsveig et al., 2013).
Antimicrobial and Antitubercular Agents
The synthesis and evaluation of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have shown potential as antimicrobial and antitubercular agents. Such studies contribute to the understanding of structure-activity relationships, paving the way for the development of new therapeutic agents against a variety of microbial and tubercular strains. These efforts underline the significance of this compound derivatives in medicinal chemistry and drug discovery (Ranjith et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Research into the synthesis and biological evaluation of pyrazoline benzensulfonamides has demonstrated their efficacy as carbonic anhydrase and acetylcholinesterase inhibitors, offering low cytotoxicity. This suggests their potential for therapeutic applications in managing conditions such as glaucoma, edema, and neurodegenerative diseases. The integration of sulfonamide pharmacophores into molecules to achieve desired bioactivities exemplifies the broad applicability of this compound in drug design (Ozmen Ozgun et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(23,13-21-26(24,25)18-12-22(2)14-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14,21,23H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOJPAUYVEKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.